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molecular formula C15H9N3O2 B8303445 3-((1,3-Dioxoisoindolin-2-yl)methyl)picolinonitrile

3-((1,3-Dioxoisoindolin-2-yl)methyl)picolinonitrile

Cat. No. B8303445
M. Wt: 263.25 g/mol
InChI Key: KPLUHAMLSGGCAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07932270B2

Procedure details

To a mixture of 3-((1,3-dioxoisoindolin-2-yl)methyl)picolinonitrile (10 g, 38 mmol) and methanol (80 mL) was added conc. HCl (6.5 mL, 76 mmol) and 10% Pd/C (1 g). The mixture was stirred vigorously under 50 Psi H2 for 6 hrs. The mixture was filtered through the Celite pad and washed with methanol. The combined filtrate was concentrated to give the 2-((2-(aminomethyl)pyridin-3-yl)methyl)isoindoline-1,3-dione as a white solid in quantitative yield. LRMS (M+H+) m/z 268.1.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
6.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 g
Type
catalyst
Reaction Step Two
[Compound]
Name
Psi H2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4](=[O:11])[N:3]1[CH2:12][C:13]1[C:14]([C:19]#[N:20])=[N:15][CH:16]=[CH:17][CH:18]=1.Cl>[Pd].CO>[NH2:20][CH2:19][C:14]1[C:13]([CH2:12][N:3]2[C:2](=[O:1])[C:10]3[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=3)[C:4]2=[O:11])=[CH:18][CH:17]=[CH:16][N:15]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
O=C1N(C(C2=CC=CC=C12)=O)CC=1C(=NC=CC1)C#N
Name
Quantity
80 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
6.5 mL
Type
reactant
Smiles
Cl
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]
Step Three
Name
Psi H2
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through the Celite pad
WASH
Type
WASH
Details
washed with methanol
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrate was concentrated

Outcomes

Product
Name
Type
product
Smiles
NCC1=NC=CC=C1CN1C(C2=CC=CC=C2C1=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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